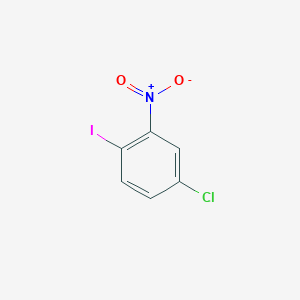

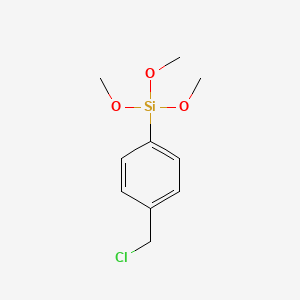

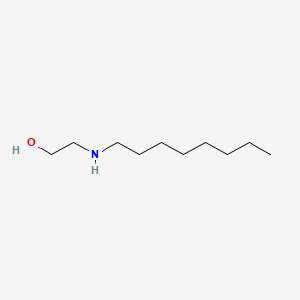

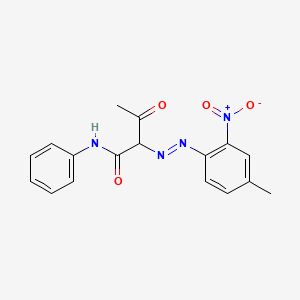

![molecular formula C42H18N2O6 B1580837 5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.026,42.028,41.029,38.031,36]tetratetraconta-1(25),3(23),4(20),6(19),7(16),9,11,13,17,21,26(42),28(41),29(38),31,33,35,39,43-octadecaene-2,8,15,24,30,37-hexone CAS No. 2172-33-0](/img/structure/B1580837.png)

5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.026,42.028,41.029,38.031,36]tetratetraconta-1(25),3(23),4(20),6(19),7(16),9,11,13,17,21,26(42),28(41),29(38),31,33,35,39,43-octadecaene-2,8,15,24,30,37-hexone

Descripción general

Descripción

Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24(6H,18H)-hexone is a complex organic compound known for its unique structure and properties. This compound features a fused ring system that includes naphthalene and carbazole units, making it a subject of interest in various fields of scientific research.

Mecanismo De Acción

Target of Action

Vat Orange 11, also known as Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24(6H,18H)-hexone or CI Vat orange 11, is primarily targeted for use in the field of energy storage. It has been explored as a cathode material for non-aqueous secondary Magnesium-ion batteries .

Mode of Action

The compound interacts with its target, the Magnesium-ion battery, by participating in the charge-discharge cycles. The possible mechanism of Magnesium ion uptake is studied using ex situ FTIR spectroscopy that shows a transformation between carbonyl (–C O) and enolate (–C O−) functional groups during charge-discharge cycles .

Biochemical Pathways

It contributes to the redox reactions that occur during the charge-discharge cycles of the battery .

Pharmacokinetics

In the context of its use in magnesium-ion batteries, it exhibits excellent rate performance up to a discharge current of 4000 ma g−1 with high cycling stability .

Result of Action

The use of Vat Orange 11 as a cathode material results in high capacity and high rate performance in Magnesium-ion batteries. It shows an excellent rate performance up to a discharge current of 4000 mA g−1 with high cycling stability (1000 cycles at 500 mA g−1 current density) .

Action Environment

The action of Vat Orange 11 is influenced by the electrolyte environment in the Magnesium-ion battery. The electrolyte with salt-controlled dissolution approach turns out to be very good in terms of capacity recovery with long cycle life . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability, although specific studies would be needed to confirm this.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24(6H,18H)-hexone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and oxidation reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Análisis De Reacciones Químicas

Types of Reactions

Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24(6H,18H)-hexone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Aplicaciones Científicas De Investigación

Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24(6H,18H)-hexone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of organic semiconductors and electronic materials.

Comparación Con Compuestos Similares

Similar Compounds

Dinaphtho(2,3-b2’,3’-f)thieno(3,2-b)thiophene: A semiconducting polymer with similar fused ring structures.

Naphtho(2,3-b)carbazole: Another compound with a fused naphthalene and carbazole system.

Uniqueness

Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24(6H,18H)-hexone is unique due to its specific arrangement of fused rings and the presence of multiple carbazole units. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.

Propiedades

IUPAC Name |

5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.026,42.028,41.029,38.031,36]tetratetraconta-1(25),3(23),4(20),6(19),7(16),9,11,13,17,21,26(42),28(41),29(38),31,33,35,39,43-octadecaene-2,8,15,24,30,37-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H18N2O6/c45-37-21-5-1-3-7-23(21)39(47)29-25(37)13-9-17-19-11-15-27-31(35(19)43-33(17)29)41(49)28-16-12-20-18-10-14-26-30(34(18)44-36(20)32(28)42(27)50)40(48)24-8-4-2-6-22(24)38(26)46/h1-16,43-44H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWSULASWLZVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C(=O)C7=C(C6=O)C=CC8=C7NC9=C8C=CC1=C9C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062232 | |

| Record name | Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24(6H,18H)-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172-33-0 | |

| Record name | Dinaphtho[2,3-i:2′,3′-i′]benzo[1,2-a:4,5-a′]dicarbazole-5,7,12,17,19,24(6H,18H)-hexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2172-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vat orange 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002172330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24(6H,18H)-hexone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24(6H,18H)-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,18-dihydrodinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Vat Orange 11 interact with peroxidase enzymes, and what are the implications for industrial wastewater treatment?

A1: Research indicates that Vat Orange 11 can act as a potential inhibitor of peroxidase enzymes, particularly at alkaline pH levels []. This finding is significant because peroxidase enzymes, like the one partially purified from garlic in the study, show promise for decolorizing industrial dyes like Vat Orange 11 itself []. Understanding this inhibitory effect is crucial for optimizing enzymatic dye decolorization processes. Further research is needed to determine the precise mechanism of inhibition and explore strategies to mitigate its impact in wastewater treatment applications.

Q2: What makes Vat Orange 11 a potential candidate for magnesium battery cathodes?

A2: While the provided abstract on this topic lacks details, it suggests that Vat Orange 11 possesses characteristics suitable for use as an organic cathode material in rechargeable magnesium batteries []. This could be due to its ability to reversibly store and release magnesium ions, a key requirement for battery functionality. Further investigation into its electrochemical properties, such as voltage profiles, cycling stability, and rate capability, is crucial to assess its true potential in this domain.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

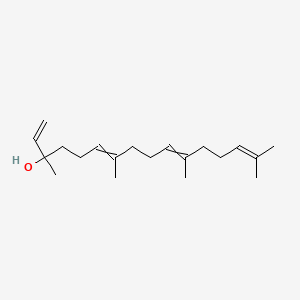

![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate](/img/structure/B1580759.png)